molecular formula C20H17BrN2O2 B10893051 3-[(4-bromophenoxy)methyl]-N-(pyridin-2-ylmethyl)benzamide

3-[(4-bromophenoxy)methyl]-N-(pyridin-2-ylmethyl)benzamide

Katalognummer: B10893051
Molekulargewicht: 397.3 g/mol
InChI-Schlüssel: LGLBEVUDQSFLPE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(4-BROMOPHENOXY)METHYL]-N~1~-(2-PYRIDYLMETHYL)BENZAMIDE is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromophenoxy group, a pyridylmethyl group, and a benzamide core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-BROMOPHENOXY)METHYL]-N~1~-(2-PYRIDYLMETHYL)BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Bromophenoxy Intermediate: The reaction of 4-bromophenol with an appropriate alkylating agent, such as methyl iodide, in the presence of a base like potassium carbonate, yields 4-bromophenoxy methyl ether.

    Coupling with Benzamide: The bromophenoxy intermediate is then coupled with benzamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-[(4-BROMOPHENOXY)METHYL]-N~1~-(2-PYRIDYLMETHYL)BENZAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

3-[(4-BROMOPHENOXY)METHYL]-N~1~-(2-PYRIDYLMETHYL)BENZAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-[(4-BROMOPHENOXY)METHYL]-N~1~-(2-PYRIDYLMETHYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-[(3-Bromophenoxy)methyl]-N-(4-fluorophenyl)benzamide
  • 3-[(4-Bromophenoxy)methyl]-N-(5-methyl-3-isoxazolyl)benzamide

Uniqueness

3-[(4-BROMOPHENOXY)METHYL]-N~1~-(2-PYRIDYLMETHYL)BENZAMIDE is unique due to the presence of both a bromophenoxy group and a pyridylmethyl group, which confer distinct chemical and biological properties compared to other similar compounds.

This detailed article provides a comprehensive overview of 3-[(4-BROMOPHENOXY)METHYL]-N~1~-(2-PYRIDYLMETHYL)BENZAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Eigenschaften

Molekularformel

C20H17BrN2O2

Molekulargewicht

397.3 g/mol

IUPAC-Name

3-[(4-bromophenoxy)methyl]-N-(pyridin-2-ylmethyl)benzamide

InChI

InChI=1S/C20H17BrN2O2/c21-17-7-9-19(10-8-17)25-14-15-4-3-5-16(12-15)20(24)23-13-18-6-1-2-11-22-18/h1-12H,13-14H2,(H,23,24)

InChI-Schlüssel

LGLBEVUDQSFLPE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=NC(=C1)CNC(=O)C2=CC=CC(=C2)COC3=CC=C(C=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.